molecular formula C13H11N3O5S2 B2935573 N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 377762-64-6

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2935573
CAS No.: 377762-64-6
M. Wt: 353.37
InChI Key: MMCWHPZYFXPVEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((4-Nitrophenyl)sulfonyl)thiazol-2-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a thiazole core substituted with a 4-nitrophenylsulfonyl group at the 5-position and a cyclopropanecarboxamide moiety at the 2-position. Its synthesis typically involves multi-step reactions, including sulfonylation and cyclopropane coupling, as inferred from analogous procedures in the literature .

Properties

IUPAC Name

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5S2/c17-12(8-1-2-8)15-13-14-7-11(22-13)23(20,21)10-5-3-9(4-6-10)16(18)19/h3-8H,1-2H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCWHPZYFXPVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a thiazole ring, a cyclopropane moiety, and a nitrophenyl sulfonyl group, which contribute to its biological activity. The molecular formula is C12H12N4O4SC_{12}H_{12}N_4O_4S.

  • Inhibition of Enzymatic Activity : Studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions. For instance, compounds with similar structures have been shown to inhibit fatty acid synthase (FASN), impacting lipid metabolism and cell proliferation in cancer cells .
  • Antimicrobial Activity : Preliminary data indicate that this compound exhibits antimicrobial properties, which could be attributed to the presence of the nitrophenyl group that enhances its interaction with microbial cell membranes.
  • Anti-inflammatory Effects : The sulfonamide moiety in the compound may contribute to anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Observed Effect Reference
Enzyme InhibitionReduced FASN activity; potential for cancer treatment
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryDecreased levels of pro-inflammatory cytokines

Case Studies

  • Cancer Cell Lines : In vitro studies using various cancer cell lines have demonstrated that this compound can induce apoptosis and inhibit cell growth at micromolar concentrations. This suggests potential applications in cancer therapy.
  • Microbial Resistance : A study examining the compound's antimicrobial properties revealed effectiveness against drug-resistant strains of bacteria, indicating its potential as a new therapeutic agent in treating infections caused by resistant pathogens.
  • Inflammatory Models : In animal models of inflammation, administration of the compound resulted in significant reductions in swelling and pain, supporting its role as an anti-inflammatory agent.

Comparison with Similar Compounds

Core Structural Variations

The target compound’s uniqueness lies in its combination of a sulfonyl-linked 4-nitrophenyl group and a cyclopropane ring. Key analogs for comparison include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound Thiazole 5-(4-Nitrophenylsulfonyl), 2-cyclopropanecarboxamide ~393.38 Sulfonyl, nitro, carboxamide
N-(Thiazol-2-yl)cyclopropanecarboxamide Thiazole 2-cyclopropanecarboxamide ~181.22 Carboxamide
N-(4-(4-Hydroxyphenyl)thiazol-2-yl)cyclopropanecarboxamide Thiazole 4-(4-Hydroxyphenyl), 2-cyclopropanecarboxamide ~300.34 Hydroxyl, carboxamide
N-(4-Nitrophenyl)cyclopropanecarboxamide (1EB) Benzene 4-Nitro, cyclopropanecarboxamide ~220.20 Nitro, carboxamide

Key Observations :

  • The thiazole core in the target compound provides a rigid scaffold absent in 1EB, which may improve metabolic stability .

Insights :

  • Lower yields in compounds (e.g., 6% for compound 47) highlight difficulties in introducing bulky substituents like methylpiperazinyl groups .
  • The target compound’s synthesis likely requires optimized conditions to mitigate nitro group reduction or sulfonate displacement .

Spectroscopic and Physicochemical Properties

Spectroscopic Confirmation

  • IR Spectroscopy : The target compound’s sulfonyl group (S=O stretch ~1350–1250 cm⁻¹) and carboxamide (C=O ~1660 cm⁻¹) align with analogs in . Absence of νS-H bands (~2500–2600 cm⁻¹) confirms the thione tautomer, as seen in triazole derivatives .
  • NMR : The cyclopropane ring’s protons are expected as a multiplet near δ 1.0–2.0 ppm, consistent with cyclopropanecarboxamide derivatives .

Bioavailability Predictors (Veber’s Rules)

Compound Rotatable Bonds Polar Surface Area (Ų) Predicted Oral Bioavailability
Target Compound ~6 ~110–130 High (meets Veber’s criteria: ≤10 bonds, PSA ≤140 Ų)
1EB ~3 ~90 Very High
Compound 45 ~8 ~150 Moderate

Implications :

  • The target compound’s moderate polar surface area and low rotatable bond count suggest favorable bioavailability compared to bulkier analogs like compound 45 .

Pharmacological Potential and Bioactivity

  • Fungicidal Properties : Analogous triazole-thione derivatives () exhibit antifungal effects, which may extend to the target compound due to shared sulfonyl motifs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)cyclopropanecarboxamide, and how is its structural integrity validated?

  • Methodology : The synthesis typically involves coupling a thiazol-2-amine derivative with cyclopropanecarboxylic acid under amide-forming conditions. For example, a related compound (N-(thiazol-2-yl)cyclopropanecarboxamide) was synthesized via reaction of 5-chlorothiazol-2-amine with acyl chlorides in pyridine, followed by purification via chromatography and recrystallization .
  • Characterization : Key validation includes:

  • NMR spectroscopy : Assignments of aromatic protons (δ 6.7–8.3 ppm) and cyclopropane protons (δ 1.0–1.5 ppm) .
  • X-ray crystallography : Confirms intermolecular hydrogen bonds (e.g., N–H⋯N) and packing motifs .
  • Elemental analysis : Microanalysis confirms purity (>95%) .

Q. How can researchers optimize yields in multi-step syntheses involving sulfonyl and nitrophenyl groups?

  • Reaction Optimization :

  • Use polar aprotic solvents (e.g., DMF) for sulfonylation steps to enhance reactivity .
  • Monitor intermediates via TLC and adjust stoichiometry (e.g., 1.2 equivalents of coupling reagents like HATU) to drive reactions to completion .
  • Purify intermediates via silica gel chromatography (e.g., 0–15% MeOH/DCM gradient) to minimize side products .

Advanced Research Questions

Q. What role do substituents (e.g., nitrophenyl, sulfonyl) play in the compound’s biological activity, and how can structure-activity relationships (SAR) be systematically studied?

  • SAR Strategies :

  • Substituent variation : Replace the 4-nitrophenyl group with electron-withdrawing (e.g., trifluoromethyl) or electron-donating groups (e.g., methoxy) to assess effects on bioactivity .
  • 3D-QSAR Modeling : Use computational tools (e.g., SYBYL) to correlate steric/electronic properties with antifungal or enzyme-inhibition data .
  • Crystallographic analysis : Compare hydrogen-bonding networks (e.g., N–H⋯O vs. C–H⋯F) to explain differences in binding affinity .

Q. How can crystallographic data resolve contradictions in reported biological activities of thiazole derivatives?

  • Approach :

  • Analyze crystal structures to identify conformational flexibility (e.g., rotatable bonds in the sulfonyl group) that may affect receptor binding .
  • Validate hydrogen-bonding motifs (e.g., dimerization via N–H⋯N) using X-ray diffraction and compare with solution-state NMR to assess stability in biological environments .

Q. What experimental and computational methods are used to predict the compound’s pharmacokinetic properties?

  • Methods :

  • LogP determination : Use reversed-phase HPLC to measure hydrophobicity, critical for membrane permeability .
  • Metabolic stability assays : Incubate with liver microsomes and quantify metabolites via LC-MS .
  • Docking simulations : Map the compound’s conformation into target enzyme active sites (e.g., PFOR enzyme) using AutoDock Vina .

Data Analysis & Reproducibility

Q. How should researchers address inconsistencies in reported biological activity data for this compound?

  • Resolution Strategies :

  • Dose-response curves : Perform triplicate experiments with standardized concentrations (e.g., 1–100 μM) and statistical validation (Student’s t-test, p < 0.05) .
  • Control comparisons : Benchmark against structurally similar compounds (e.g., nitazoxanide derivatives) to isolate substituent-specific effects .

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

  • Best Practices :

  • Document reaction conditions rigorously (e.g., solvent volumes, stirring times) .
  • Report NMR acquisition parameters (e.g., 400 MHz, DMSO-d6) and assign all peaks unambiguously .
  • Deposit crystallographic data in public repositories (e.g., Cambridge Structural Database) .

Tables for Key Data

Table 1 : Representative Characterization Data

ParameterValue/ObservationReference
Melting Point157–159°C
1H NMR (DMSO-d6)δ 11.27 (s, 1H, NH)
Crystal SystemMonoclinic, space group P2₁/c
Hydrogen BondsN1–H1⋯N2 (2.89 Å)

Table 2 : Synthetic Optimization Parameters

StepOptimal ConditionsYield
SulfonylationDMF, RT, 12 h75–80%
Amide CouplingHATU, DIPEA, 90°C, 24 h60–65%
PurificationSiO2 (0–15% MeOH/DCM)>95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.